
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with trichloroacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Reduction Reactions: Formation of 3-(4-Methylphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole.
Oxidation Reactions: Formation of oxidized oxadiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo substitution reactions makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent binding. The trichloromethyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-(methyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and trichloromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the trichloromethyl group provides electrophilic character.
Eigenschaften
CAS-Nummer |
890320-49-7 |
|---|---|
Molekularformel |
C9H4BrCl3N2O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H |
InChI-Schlüssel |
MUZBBCJPKUGAJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)


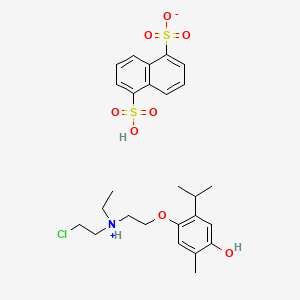
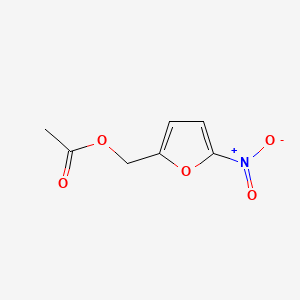

![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
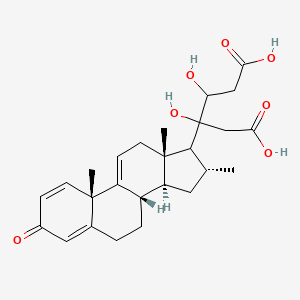
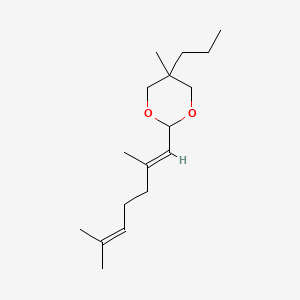
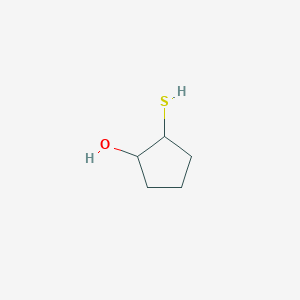

![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)

